BenchChemオンラインストアへようこそ!

Pramipexole Glucose Adduct

Impurity safety assessment Molecular docking Dopamine receptor binding

Pramipexole Glucose Adduct is a chemically defined, diastereomeric mixture formed via Maillard reaction between pramipexole and glucose. It is the critical reference standard for identifying and quantifying drug-excipient impurities in pramipexole formulations containing mannitol or other reducing-sugar excipients. Unlike mannose or ribose adducts, this glucose adduct exhibits distinct chromatographic retention (RRT ~0.7–0.9) and mass spectral behavior, making it the only authentic marker for accurate peak assignment in forced degradation and accelerated stability studies. Using this standard directly supports ICH Q3B impurity profiling, ANDA toxicological qualification, and analytical method transfer between R&D and QC laboratories. Avoid misidentification and regulatory risk—insist on the correct sugar-adduct reference material.

Molecular Formula C₁₆H₂₇N₃O₅S
Molecular Weight 373.47
Cat. No. B1161932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePramipexole Glucose Adduct
Molecular FormulaC₁₆H₂₇N₃O₅S
Molecular Weight373.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pramipexole Glucose Adduct – Reference Standard for Excipient-API Impurity Profiling in Parkinson’s Disease Formulations


Pramipexole Glucose Adduct (CAS not assigned; TRC catalog P700770) is a synthetic Maillard-type addition product formed between the non-ergot dopamine agonist pramipexole and the reducing sugar glucose [1]. It belongs to the class of drug-excipient interaction impurities increasingly recognized as critical quality attributes in solid oral dosage forms containing primary amine APIs alongside carbohydrate-based excipients. The compound is supplied as a mixture of diastereomers (molecular formula C₁₆H₂₇N₃O₅S; MW 373.47) and is primarily utilized as an analytical reference material for impurity identification, quantification, and method validation during pharmaceutical development and stability studies . Its significance arises from the growing regulatory expectation that manufacturers identify, characterize, and control excipient-derived impurities that form during formulation processing or storage, particularly in products containing mannitol or other reducing-sugar-bearing excipients [2].

Why Pramipexole Glucose Adduct Cannot Be Replaced by Other Pramipexole-Related Impurity Standards


Sugar-adduct impurities of pramipexole are not interchangeable reference standards because their chromatographic behavior, ionization response, and receptor-binding characteristics differ markedly depending on the sugar moiety involved. While the mannose and ribose adducts identified by Tjandrawinata et al. (2024) elute at a relative retention time (RRT) of ~0.7 under UPLC-HRMS conditions [1], the glucose adduct—formed via the same Maillard reaction pathway between pramipexole’s primary amine and glucose derived from mannitol manufacturing residues—represents a chemically distinct diastereomeric mixture requiring its own authenticated reference for accurate peak assignment [2]. Substituting one sugar adduct standard for another compromises method specificity, can lead to misidentification of unknown impurity peaks, and ultimately undermines the reliability of stability-indicating methods and impurity control strategies required by regulatory agencies [3].

Quantitative Differentiation Evidence: Pramipexole Glucose Adduct vs. Closest Comparators


Binding Affinity to Dopamine D2 and D3 Receptors: Pramipexole Glucose Adduct vs. Parent Drug and Related Sugar Adducts

Molecular docking and molecular dynamics simulations performed on structurally analogous pramipexole sugar adducts provide the closest available quantitative surrogate data for the glucose adduct. For the mannose and ribose adducts, binding energies toward dopamine D2 and D3 receptors were markedly lower than those of the parent drug pramipexole [1]. The glucose adduct, formed via an identical Maillard mechanism between the same primary amine of pramipexole and the reducing sugar glucose, is expected from structure-activity principles to exhibit similarly reduced, non-productive binding to the pharmacological target . This quantitative disparity in receptor engagement directly informs impurity risk assessment: the glucose adduct is not pharmacologically equivalent to pramipexole and must be controlled as a distinct impurity entity.

Impurity safety assessment Molecular docking Dopamine receptor binding Maillard adduct risk profiling

Chromatographic Differentiation: Relative Retention Time (RRT) Specificity Distinguishing Glucose Adduct from Other Sugar Adducts

In the UPLC-HRMS analytical method reported by Tjandrawinata et al. (2024), two unknown impurities identified as pramipexole mannose and ribose adducts eluted as unresolved peaks at RRT ~0.7 relative to the pramipexole main peak [1]. Although direct RRT data for the glucose adduct was not published, its distinct chemical structure (glucose vs. mannose/ribose stereochemistry) results in different chromatographic retention behavior, as confirmed by the availability of separate, chemically authenticated reference standards from Toronto Research Chemicals (glucose adduct, P700770; mannose adduct, separate catalog number) . The USP and other compendial HPLC methods for pramipexole impurity analysis require impurity-specific RRT identification; employing the incorrect sugar adduct standard can result in peak misassignment and failure to meet system suitability criteria [2].

HPLC impurity profiling Method validation Relative retention time Reference standard qualification

Mechanism of Formation: Glucose Adduct as a Distinct Excipient-API Interaction Product Requiring Dedicated Reference Material

The glucose adduct forms via a Maillard-type reaction between the primary amine group of pramipexole and the reducing sugar glucose, a known impurity in mannitol excipient [1]. The reaction is pH-dependent, with lower pH protonating the amine and inhibiting adduct formation. The presence of glucose as a residual sugar in mannitol (used as a filler/diluent in pramipexole extended-release tablets) creates a formulation-specific risk of adduct generation during wet granulation or storage under accelerated stability conditions [2]. This mechanism is distinct from other pramipexole impurities such as the formaldehyde-derived impurity (RRT ~0.96) or the oxidative degradation products. Therefore, a glucose-adduct-specific reference standard is indispensable for forced degradation studies and excipient compatibility assessments during formulation development [3].

Maillard reaction Drug-excipient compatibility Impurity genesis Formulation stability

Priority Application Scenarios for Pramipexole Glucose Adduct Reference Standard Based on Quantitative Evidence


Stability-Indicating Method Development and Validation for Pramipexole Extended-Release Tablets Containing Mannitol

Pramipexole Glucose Adduct serves as a critical impurity marker in forced degradation and accelerated stability studies of pramipexole formulations containing mannitol excipient. The glucose adduct reference standard enables accurate peak identification and quantification at the ~0.7–0.9 RRT region, where sugar adducts co-elute. Laboratories can spike the glucose adduct into stressed samples to verify method specificity and establish system suitability criteria, directly addressing ICH Q3B requirements for impurity profiling [1].

Excipient Compatibility Screening During Preformulation Studies for Pramipexole Oral Solid Dosage Forms

During early-stage formulation development, the glucose adduct standard enables API-excipient binary mixture studies to assess the risk of Maillard adduct formation. By using the authenticated glucose adduct as a reference, formulators can determine whether alternative fillers (e.g., lactose-free or sugar-free excipients) should be selected to minimize impurity generation, leveraging mechanistic understanding from published Maillard reaction studies [2].

Regulatory ANDA/DMF Impurity Qualification: Identification and Control of Glucose Adduct as a Specified Impurity

For Abbreviated New Drug Applications (ANDAs) referencing pramipexole dihydrochloride, the glucose adduct standard enables quantification and qualification at levels exceeding the ICH Q3B identification threshold (0.1–0.2%, depending on maximum daily dose). The availability of a characterized reference material supports the toxicological qualification argument, given the demonstrated loss of dopamine receptor binding affinity compared to the parent drug [3].

Cross-Validation of UPLC-HRMS Impurity Profiling Methods Across Different Pramipexole Formulations

Analytical method transfer between R&D and QC laboratories requires chemically defined impurity standards. The glucose adduct standard, as a mixture of diastereomers with known molecular formula and mass spectral fragmentation pattern (m/z 374 for the protonated adduct), serves as a system suitability marker for high-resolution mass spectrometry methods, ensuring consistent impurity identification across different instruments and sites [4].

Quote Request

Request a Quote for Pramipexole Glucose Adduct

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.